molecular formula C14H9ClN2O2 B2673451 N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide CAS No. 892697-17-5

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide

Cat. No.: B2673451
CAS No.: 892697-17-5
M. Wt: 272.69
InChI Key: XXVAUOCDKHLMAF-UHFFFAOYSA-N
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Description

Benzoxazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are often used in the development of new drugs with potential antimicrobial activity .


Synthesis Analysis

A common method for synthesizing benzoxazole derivatives involves the use of various halogen derivatives . The target products are usually obtained with good yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can vary greatly depending on the specific substituents attached to the benzoxazole ring .


Chemical Reactions Analysis

Benzoxazole derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which the reactions are carried out .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary greatly depending on their specific structure .

Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, demonstrates potential as a herbicide, effective against annual and perennial grasses. This suggests possible agricultural applications for N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide in controlling unwanted vegetation in crops, forage legumes, certain turf grasses, and cultivated crops, given its structural similarity and potential for similar biological activity (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Chemical Synthesis and Reactivity

The benzoxazol-2-yl- substituent acts as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This property allows for the introduction and subsequent removal of the group, indicating its utility in synthetic organic chemistry for the selective modification of compounds (G. Lahm, T. Opatz, 2014).

Pharmacological Applications

Compounds with a benzoxazolone structure, including derivatives, have shown varying levels of antinociceptive activity, suggesting their potential in developing pain management therapies. This indicates that this compound could have applications in pharmacology, particularly in analgesic drug development (T. Önkol, M. Fethi Şahin, E. Yıldırım, K. Erol, Shigero Ito, 2004).

Material Science

In material science, the synthesis of benzoxazolone derivatives has been explored for their potential in creating novel materials. For example, the preparation of 2-mercaptobenzoxazole and its derivatives has led to the development of compounds with specific antibacterial properties, which could be crucial in designing new antimicrobial materials or coatings (Nuaman F. Alheety, 2019).

Environmental Sensing and Analysis

This compound and its derivatives could find applications in environmental monitoring and analysis. For instance, tribenzamides synthesized from benzoxazole derivatives have been used to modify electrodes for the sensitive and selective detection of mercuric ions in aqueous media, underscoring their potential in environmental sensing technologies (Aalia Manzoor, Tayyaba Kokab, Anam Nawab, Afzal Shah, H. Siddiqi, A. Iqbal, 2022).

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary greatly depending on their specific structure and the biological target they interact with .

Safety and Hazards

The safety and hazards associated with benzoxazole derivatives can vary greatly depending on their specific structure. Some benzoxazole derivatives may pose risks such as toxicity .

Future Directions

The design and development of new benzoxazole derivatives with improved properties and activities is an active area of research . This includes the development of benzoxazole derivatives with potential antimicrobial activity .

Properties

IUPAC Name

N-(1,2-benzoxazol-3-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)14(18)16-13-11-6-1-2-7-12(11)19-17-13/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVAUOCDKHLMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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